molecular formula C7H16ClNO2 B3429115 DL-alpha-Methylleucine hydrochloride CAS No. 72408-59-4

DL-alpha-Methylleucine hydrochloride

Cat. No.: B3429115
CAS No.: 72408-59-4
M. Wt: 181.66 g/mol
InChI Key: ZESCTDHOWCQMPQ-UHFFFAOYSA-N
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Description

DL-alpha-Methylleucine hydrochloride is a synthetic compound that belongs to the class of alpha-amino acids. It is a racemic mixture of two enantiomers, D-alpha-Methylleucine and L-alpha-Methylleucine, which differ in their spatial arrangement. This compound is commonly used as a reagent to induce protein aggregation in scientific experiments.

Preparation Methods

Synthetic Routes and Reaction Conditions

DL-alpha-Methylleucine hydrochloride can be synthesized through various methods. One common approach involves the reaction of alpha-methylleucine with hydrochloric acid to form the hydrochloride salt. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated equipment. The process includes the precise measurement of reactants, controlled reaction conditions, and purification steps to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

DL-alpha-Methylleucine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amino acid derivatives .

Scientific Research Applications

DL-alpha-Methylleucine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in studies related to protein aggregation and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications and effects on biological systems.

    Industry: Utilized in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of DL-alpha-Methylleucine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with branched-chain amino acid aminotransferase, an enzyme involved in amino acid metabolism. This interaction affects the enzyme’s activity and influences various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to DL-alpha-Methylleucine hydrochloride include:

  • L-leucine methyl ester hydrochloride
  • 2-Methyl-L-leucine
  • 2-Methyl-D-leucine

Uniqueness

This compound is unique due to its racemic mixture of enantiomers, which provides distinct properties compared to its individual enantiomers. This racemic mixture allows for a broader range of applications and interactions in scientific research .

Properties

IUPAC Name

2-amino-2,4-dimethylpentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(2)4-7(3,8)6(9)10;/h5H,4,8H2,1-3H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESCTDHOWCQMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72408-59-4
Record name Leucine, 2-methyl-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72408-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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